molecular formula C12H11F2NO4 B14861147 (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B14861147
M. Wt: 271.22 g/mol
InChI Key: RFRIMCUKYOAJQW-ZETCQYMHSA-N
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Description

(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a difluoromethoxy group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a difluoromethoxy group, often using a difluoromethylating agent such as difluoromethyl ether in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Difluoromethyl ether in the presence of a catalyst for introducing the difluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-[3-(methoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (3S)-1-[3-(trifluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid: Contains a trifluoromethoxy group, which may alter its chemical properties and biological activity.

Uniqueness

The presence of the difluoromethoxy group in (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

Molecular Formula

C12H11F2NO4

Molecular Weight

271.22 g/mol

IUPAC Name

(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H11F2NO4/c13-12(14)19-9-3-1-2-8(5-9)15-6-7(11(17)18)4-10(15)16/h1-3,5,7,12H,4,6H2,(H,17,18)/t7-/m0/s1

InChI Key

RFRIMCUKYOAJQW-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](CN(C1=O)C2=CC(=CC=C2)OC(F)F)C(=O)O

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)F)C(=O)O

Origin of Product

United States

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